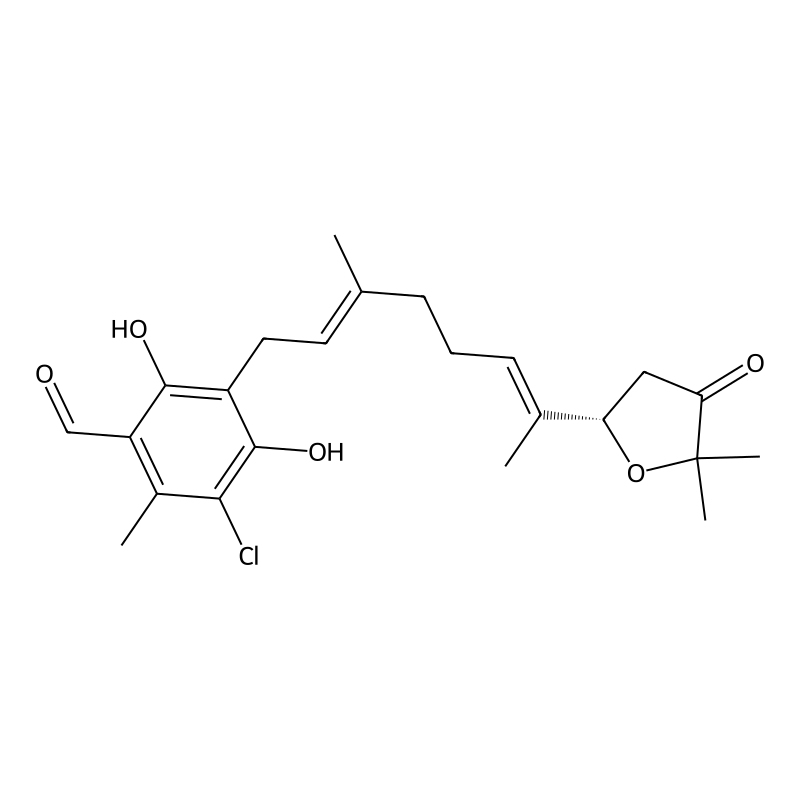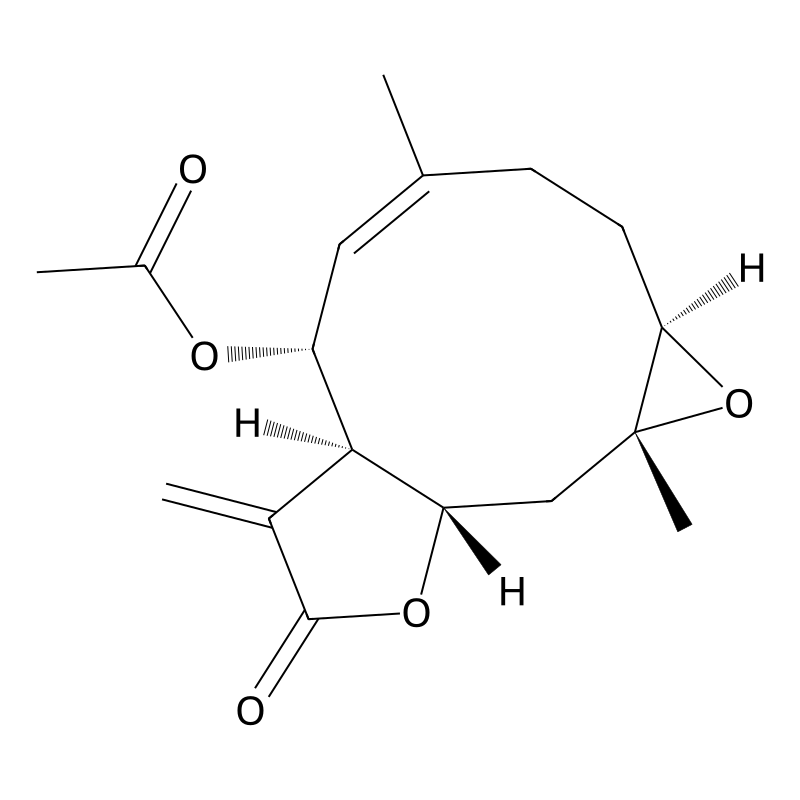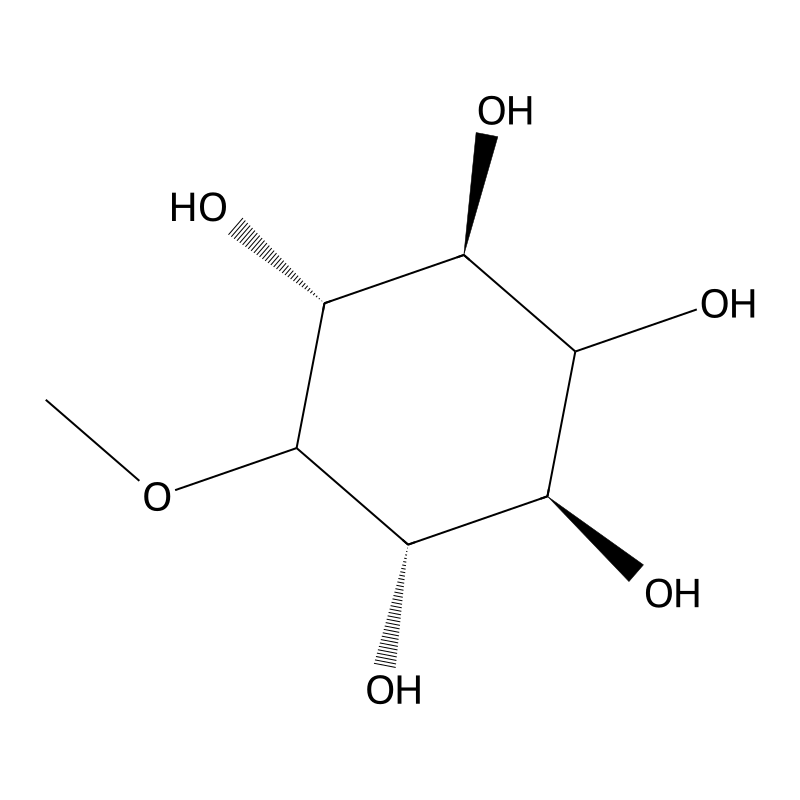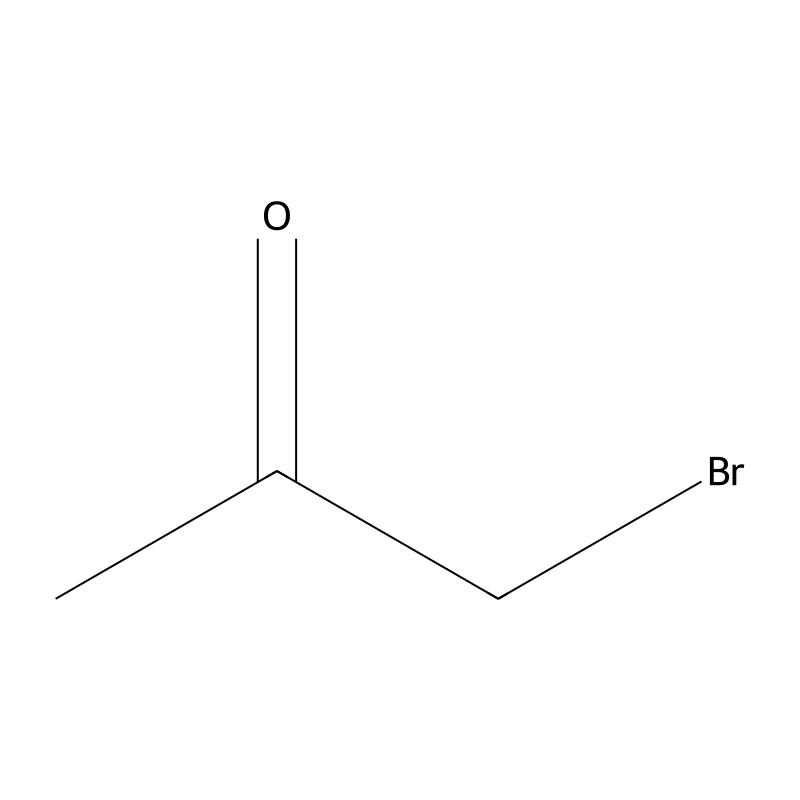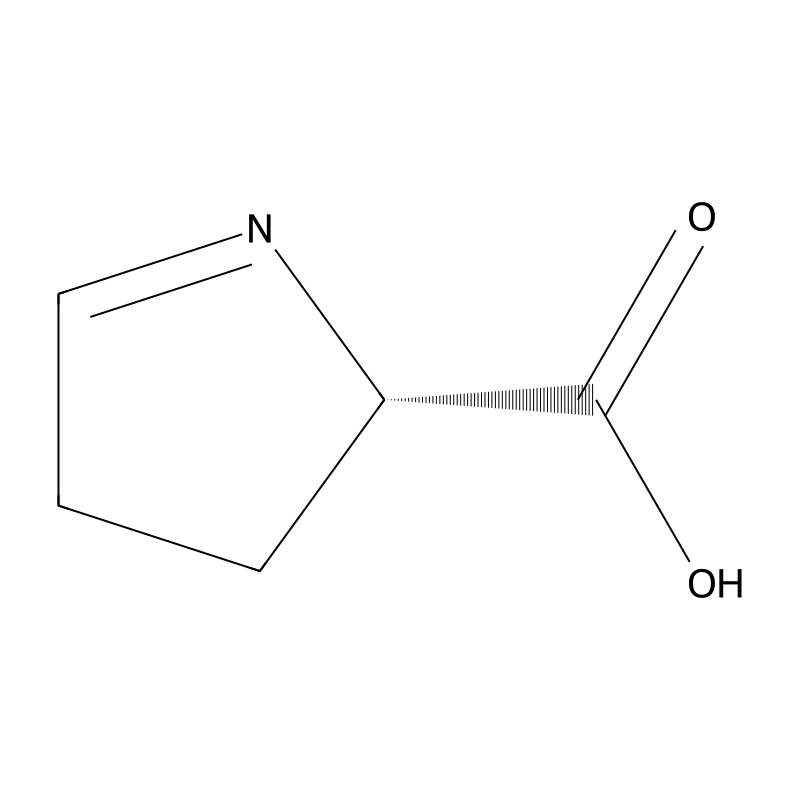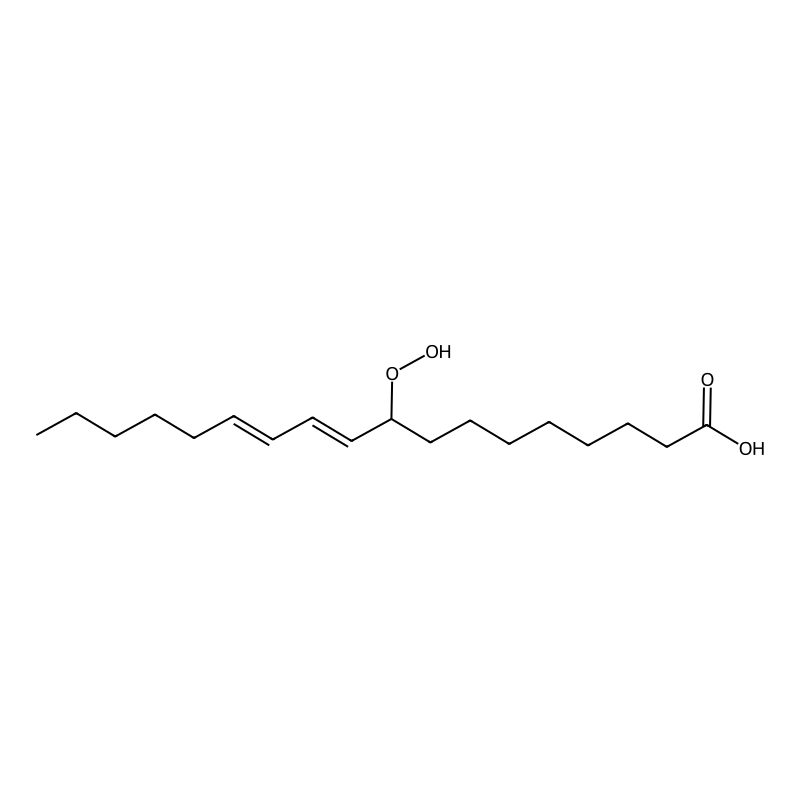1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide
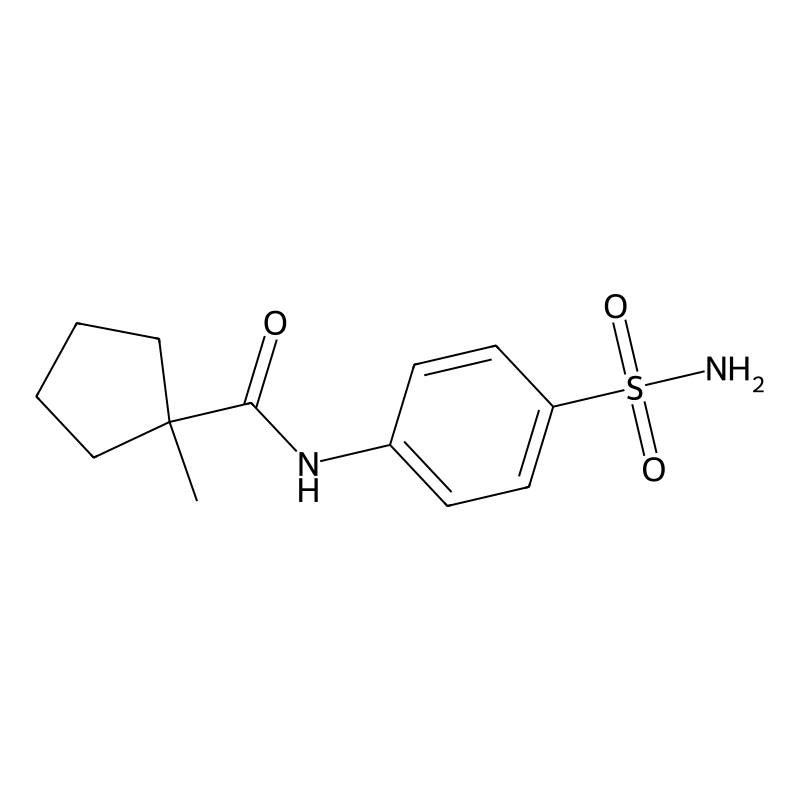
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with a methyl group and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 282.36 g/mol. The compound features functional groups that are often associated with biological activity, particularly the sulfonamide group, which is known for its antibacterial properties.
The reactivity of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide can be attributed to its functional groups. Typical reactions may include:
- Nucleophilic substitution: The sulfonamide nitrogen can participate in nucleophilic attacks, leading to the formation of various derivatives.
- Acid-base reactions: The carboxamide group can act as both an acid and a base, allowing for proton transfer reactions.
- Coupling reactions: The compound can undergo coupling with other electrophiles or nucleophiles to form more complex structures.
1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide exhibits potential biological activities due to the presence of the sulfonamide group. Compounds containing this moiety are often investigated for their:
- Antimicrobial properties: Sulfonamides are well-known for their effectiveness against bacterial infections.
- Antiviral activity: Some derivatives have shown promise in inhibiting viral enzymes, making them candidates for antiviral drug development .
- Anti-inflammatory effects: Research indicates that sulfonamides may possess anti-inflammatory properties, contributing to their therapeutic potential.
The synthesis of 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide can be achieved through various methods, including:
- Direct amination: Reacting 4-sulfamoylphenyl derivatives with cyclopentanecarboxylic acid derivatives in the presence of coupling agents.
- Green synthesis techniques: Utilizing eco-friendly solvents and conditions to minimize environmental impact while achieving high yields .
- Multi-step synthesis: Involves the formation of intermediates that are subsequently converted into the target compound through careful manipulation of reaction conditions.
This compound has several potential applications, particularly in pharmaceuticals:
- Drug development: Due to its biological activity, it may serve as a lead compound for developing new antibiotics or antiviral agents.
- Chemical probes: It could be utilized in research settings to study biological pathways involving sulfonamide interactions.
- Agricultural chemistry: Potential use in developing insecticides or herbicides with lower toxicity profiles.
Interaction studies are crucial for understanding how 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide interacts with biological targets. These studies may include:
- Molecular docking simulations: To predict binding affinities and modes of interaction with target enzymes or receptors.
- In vitro assays: Testing the compound against various pathogens to evaluate its efficacy and mechanism of action.
- ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity properties to predict pharmacokinetic behavior .
Several compounds share structural or functional similarities with 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-amino-N-methyl-N-[1-(4-methylphenyl)ethyl]cyclopentane-1-carboxamide | Contains an amino group instead of a sulfonamide | Potentially similar antibacterial properties | Lacks the sulfonamide moiety |
| 3-Oxo-N-(4-sulfamoylphenyl)butanamide | Features a butanamide backbone | Antimicrobial activity | Different carbon chain length |
| 1-amino-N-[(4-sulfamoylphenyl)methyl]cyclohexane-1-carboxamide | Cyclohexane ring instead of cyclopentane | Similar antimicrobial properties | Different ring structure affects sterics |
The presence of the cyclopentane ring combined with the sulfonamide group distinguishes 1-methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide from other related compounds, potentially enhancing its biological activity and therapeutic applications.

